molecular formula C7H12N2 B566357 N-Methyl-2-(1H-pyrrol-1-yl)ethanamine CAS No. 100911-22-6

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine

Cat. No.: B566357
CAS No.: 100911-22-6
M. Wt: 124.187
InChI Key: UGOZVQRJDQYTKT-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine (CAS: 26052-09-5) is a secondary amine featuring a pyrrole ring linked via a two-carbon chain to a methyl-substituted nitrogen atom. Its molecular formula is C₇H₁₂N₂ (molecular weight: 124.18 g/mol). It is primarily used in laboratory settings for chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

N-methyl-2-pyrrol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZVQRJDQYTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine typically involves the reaction of pyrrole with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine involves several methods, including its reaction with aldehydes to form chiral structures. The compound can be utilized in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through N-acyliminium cation aromatic cyclizations with 2-formylbenzoic acids or 2-acetylbenzoic acid .

Antihypertensive Agents

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant activity as mineralocorticoid receptor antagonists. These compounds are being studied for their potential use in treating hypertension and diabetic nephropathy .

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. It may serve as a lead compound for developing drugs targeting neurological disorders due to its ability to interact with various receptors in the brain.

Mineralocorticoid Receptor Antagonism

A study demonstrated that certain pyrrole derivatives showed promising results in antagonizing mineralocorticoid receptors, which are implicated in hypertension. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects .

Synthesis of Chiral Structures

Another investigation focused on synthesizing chiral structures containing this compound and evaluating their hydrogen bond donor capabilities. The study found that these compounds exhibited excellent H-bond donor properties, making them suitable for applications in asymmetric synthesis and catalysis .

Mechanism of Action

The mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Key Differences :

  • Substitution Position : The pyrrole ring is attached at the 2-position instead of the 1-position.
  • Safety Profile : Classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .
Property N-Methyl-2-(1H-pyrrol-1-yl)ethanamine N-Methyl-1-(1H-pyrrol-2-yl)ethanamine
Molecular Weight 124.18 g/mol 124.18 g/mol
Pyrrole Substitution 1-position 2-position
Dipole Moment Not reported Not reported
Hazard Classification Limited data H302, H315, H319

Alkyl Chain Variants: N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine

Key Differences :

  • Substitution : The ethyl group replaces the methyl group on the nitrogen.
  • Molecular Weight: Higher mass (138.21 g/mol vs.
  • Synthetic Flexibility : The ethyl group may alter reaction kinetics in aza-Michael additions or other amine-based syntheses .
Property This compound N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine
Molecular Formula C₇H₁₂N₂ C₈H₁₄N₂
Boiling Point Not reported Not reported
ChemSpider ID 261259 Not listed

Heterocyclic Analogs: Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

Key Differences :

  • Heterocycle : Pyridine replaces pyrrole, introducing a nitrogen atom in the aromatic ring.
  • Pharmacology : Betahistine acts as an H1R agonist and H3R antagonist , used for treating Ménière’s disease. The pyrrole variant’s biological activity remains underexplored but may lack pyridine’s receptor specificity .
Property This compound Betahistine
Aromatic Ring Pyrrole (electron-rich) Pyridine (electron-deficient)
Biological Activity Not well-characterized H1R agonist, H3R antagonist
Therapeutic Use Research chemical Vestibular disorder treatment

Complex Derivatives: 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine

Key Differences :

  • Structure : Incorporates indole and methylpyrrole moieties, increasing molecular complexity (C₁₆H₁₉N₃).
  • Applications : Indole derivatives often target serotonin receptors (e.g., triptans like Rizatriptan). This compound’s dual heterocycles may enhance binding affinity but reduce solubility .
Property This compound 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
Molecular Complexity Low High (C₁₆H₁₉N₃)
Solubility Moderate Likely reduced due to hydrophobicity
Pharmacological Potential Limited data Serotonin receptor modulation (speculative)

Catalytic and Industrial Variants: Cobalt Complexes with Pyrrole-Ethanamine Ligands

Key Differences :

  • Functionality : Used in electrocatalysis (e.g., water reduction). The target compound’s simplicity contrasts with metal-coordinated derivatives, which exhibit redox activity .
Property This compound Cobalt Complex Derivatives
Application Chemical synthesis Catalysis, energy storage
Reactivity Amine-based reactions Redox-active metal-ligand interactions

Biological Activity

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine, also known as N-methylpyrrole ethanamine, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H16N2C_7H_{16}N_2 and a molecular weight of approximately 128.22 g/mol. Its structure features a pyrrole ring attached to an ethanamine chain, contributing to its unique chemical properties.

Key Properties:

  • Molecular Formula: C7H16N2C_7H_{16}N_2
  • Molecular Weight: 128.22 g/mol
  • Functional Group: Amine

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation of Pyrrole: This involves the reaction of pyrrole with methyl iodide in the presence of a base.
  • Reductive Amination: Utilizing aldehydes or ketones with the corresponding amines under reducing conditions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Neuroprotective Effects

Studies have highlighted its potential neuroprotective properties, suggesting interactions with neurotransmitter systems that could be beneficial in treating neurological disorders. For instance, it may modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain gram-positive and gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Antioxidant Activity

The compound has shown promise as an antioxidant, potentially scavenging free radicals and reducing oxidative stress in biological systems. This property could be significant in developing therapies for conditions associated with oxidative damage .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to function primarily through:

  • Receptor Modulation: Acting as a ligand for various receptors involved in neurotransmission.
  • Enzyme Interaction: Potentially inhibiting or activating specific enzymes linked to metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Investigated neuroprotective effects; suggested modulation of serotonin receptors.
Reported antimicrobial activity against gram-positive bacteria.
Demonstrated antioxidant properties in vitro; potential applications in oxidative stress-related diseases.

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